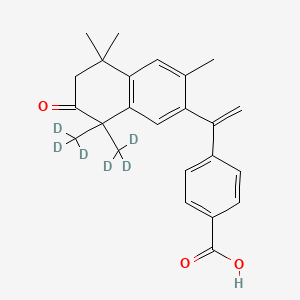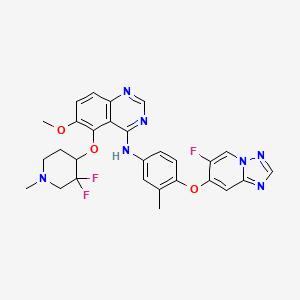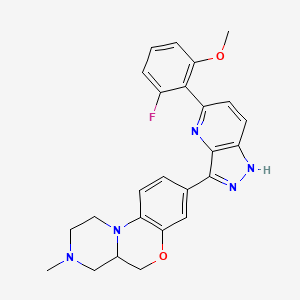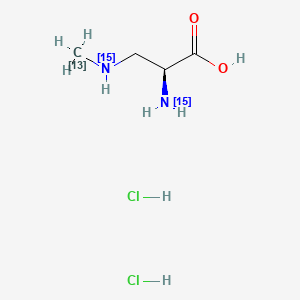
"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is a labeled version of A-aminomethyl-L-alanine, where the carbon and nitrogen atoms are isotopically enriched with 13C and 15N, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, protein synthesis, and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves the incorporation of isotopically labeled precursors. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled formaldehyde and 15N-labeled ammonia.
Reaction: These precursors undergo a series of reactions, including condensation and reduction, to form the labeled A-aminomethyl-L-alanine.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and amino acid metabolism.
Medicine: Utilized in research related to neurological diseases and metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
A-aminomethyl-L-alanine: The non-labeled version of the compound.
A-aminomethyl-D-alanine: The D-isomer of the compound.
A-aminomethyl-L-alanine-13C: Labeled with 13C only.
A-aminomethyl-L-alanine-15N: Labeled with 15N only.
Uniqueness
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the accuracy and depth of research in metabolic and biochemical studies.
Properties
Molecular Formula |
C4H12Cl2N2O2 |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |
InChI Key |
DQQXGBNMBHWGPT-XIKOEDRCSA-N |
Isomeric SMILES |
[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |
Canonical SMILES |
CNCC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


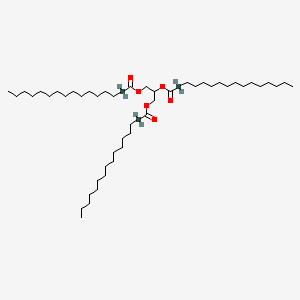
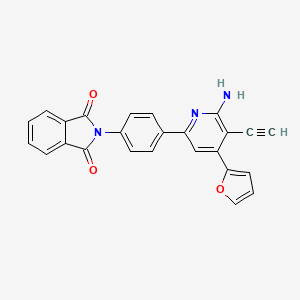

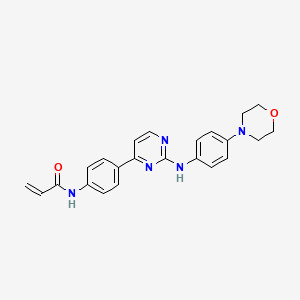
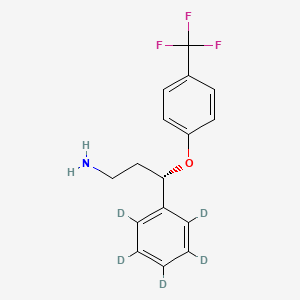
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
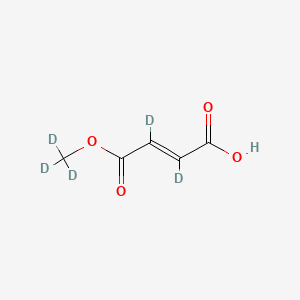
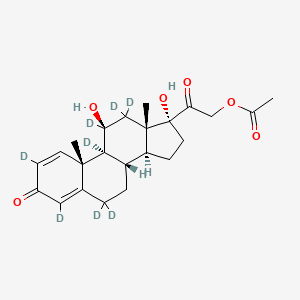

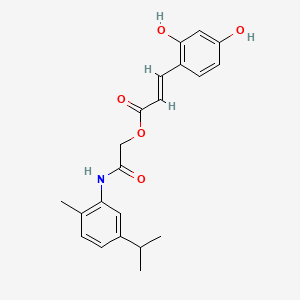
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
